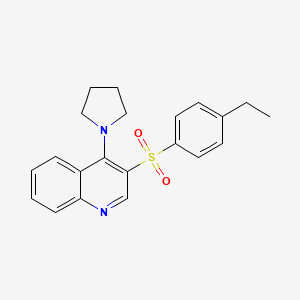

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Description

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a quinoline derivative featuring a 4-ethylbenzenesulfonyl substituent at position 3 and a pyrrolidine ring at position 3. Quinoline-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities .

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-2-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZDIIRNHMTKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes sulfonylation with 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with pyrrolidine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Pyrrolidine or other nucleophiles under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline or sulfonyl groups.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl and pyrrolidinyl groups may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share key structural features with 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline:

Key Observations :

- Sulfonyl Groups : The 4-ethylbenzenesulfonyl group in the target compound differs from the 3,4-dimethylphenylsulfonyl () and methylsulfonyl () groups. Ethyl substitution may balance lipophilicity and metabolic stability compared to methyl or dimethyl analogs .

- Heterocyclic Moieties : Pyrrolidine (5-membered ring) vs. piperidine/piperazine (6-membered rings) influence conformational flexibility. Piperazine derivatives (e.g., ) often exhibit enhanced CNS activity due to improved blood-brain barrier penetration .

- Additional Substituents : Methoxy () and ethyl () groups at position 6 modulate solubility and steric effects.

Physicochemical Properties

Biological Activity

3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structural features, including a quinoline core, a sulfonyl group, and a pyrrolidinyl moiety, suggest various mechanisms of action that may contribute to its efficacy against certain diseases.

The compound is characterized by the following chemical structure:

- Molecular Formula : C21H22N2O2S

- Molecular Weight : 378.48 g/mol

- CAS Number : 899356-03-7

The biological activity of 3-(4-Ethylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects in rapidly dividing cells.

- Enzyme Inhibition : The sulfonyl and pyrrolidinyl groups enhance the compound's binding affinity for specific enzymes or receptors, potentially inhibiting their activity and altering cellular pathways.

- Epigenetic Modulation : Similar compounds have shown potential in modulating epigenetic markers, such as histone modifications, which are crucial in regulating gene expression.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cell lines through various pathways, including:

- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.

- Apoptosis Induction : Activating caspases and other apoptotic markers.

Antimicrobial Properties

The compound's sulfonyl group may confer antimicrobial activity. Research on related sulfonamide compounds has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Case Studies

- Huntington's Disease Model : A study investigating small molecules for their epigenetic regulatory effects identified a related compound that reduced histone H3K9me3 levels, improving motor function in a Huntington’s disease mouse model. This suggests that similar compounds could potentially modulate epigenetic landscapes and provide therapeutic benefits in neurodegenerative diseases .

- Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) have shown that derivatives of this compound exhibit dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.